molecular formula C14H17ClN4OS B6448802 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640822-83-7

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6448802
M. Wt: 324.8 g/mol
InChI Key: WFORKIULDXWHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (3-CMP) is a synthetic molecule that is commonly used in scientific research. It has a wide range of applications and is used in the synthesis of various compounds. 3-CMP is a versatile molecule that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. Additionally, 3-CMP has been used in the development of drugs and pharmaceuticals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
3-chloro-4-hydroxypyridine, 4-(chloromethyl)piperidine, 3-methyl-1,2,4-thiadiazol-5-amine, sodium hydride, dimethylformamide, chloroform, triethylamine, methanol, acetic acid, sodium bicarbonate, wate

Reaction
Step 1: Synthesis of 3-chloro-4-(methoxymethyl)pyridine by reacting 3-chloro-4-hydroxypyridine with chloromethyl methyl ether in the presence of sodium hydride and dimethylformamide., Step 2: Synthesis of 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-4-ol by reacting 4-(chloromethyl)piperidine with 3-methyl-1,2,4-thiadiazol-5-amine in the presence of triethylamine and methanol., Step 3: Synthesis of 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-4-methanol by reacting 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-4-ol with 3-chloro-4-(methoxymethyl)pyridine in the presence of acetic acid and sodium bicarbonate., Step 4: Synthesis of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine by reacting 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-4-methanol with chloroform in the presence of triethylamine and water.

Scientific Research Applications

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. Additionally, 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been used in the development of drugs and pharmaceuticals. It has also been used in the synthesis of other compounds, such as polymers, pharmaceuticals, and dyes.

Mechanism Of Action

The mechanism of action of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not fully understood. However, it is believed that 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine acts as a catalyst for certain chemical reactions, as well as a ligand for binding to metal ions. Additionally, 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been shown to interact with certain receptors in the body, which may explain its effects on the biochemical and physiological processes.

Biochemical And Physiological Effects

3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to interact with certain receptors in the body, which may explain its effects on the biochemical and physiological processes. Additionally, 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

The use of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments has a number of advantages and limitations. One advantage is that 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is relatively inexpensive and easy to obtain. Additionally, 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a versatile molecule that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a ligand for binding to metal ions. However, there are also some limitations to the use of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. For example, it is not always easy to separate 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine from other compounds, and some of its effects may not be fully understood.

Future Directions

There are a number of potential future directions for the use of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential direction is the development of new drugs and pharmaceuticals that use 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine as a key component. Additionally, 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine could be used in the development of new polymers, dyes, and other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3-chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in other areas of scientific research.

properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-10-17-14(21-18-10)19-6-3-11(4-7-19)9-20-13-2-5-16-8-12(13)15/h2,5,8,11H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFORKIULDXWHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

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